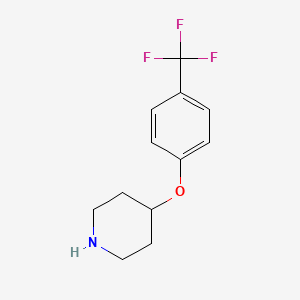
4-(4-(Trifluoromethyl)phenoxy)piperidine
Übersicht
Beschreibung
4-(4-(Trifluoromethyl)phenoxy)piperidine, also known as 4-(4-(trifluoromethyl)phenoxy)piperidine, is a chemical compound that has been studied for its potential use in the synthesis of pharmaceuticals, as well as its potential applications in scientific research. It is a heterocyclic amine, with a trifluoromethyl group attached to the phenoxy ring. 4-(4-(Trifluoromethyl)phenoxy)piperidine has a molecular weight of 261.27 g/mol, and a melting point of approximately 119-120°C.
Wissenschaftliche Forschungsanwendungen
- Application : “4-(4-(Trifluoromethyl)phenoxy)piperidine” is used in the synthesis of dopamine D3 receptor antagonists . These antagonists are used in the treatment of neurological and psychiatric disorders.
- Application : Trifluoromethylpyridines, which could potentially include “4-(4-(Trifluoromethyl)phenoxy)piperidine”, are used as a key structural motif in active agrochemical and pharmaceutical ingredients .
- Results : The source mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names. Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis of Dopamine D3 Receptor Antagonists
Agrochemical and Pharmaceutical Ingredients
- Application : Trifluoromethylpyridines, which could potentially include “4-(4-(Trifluoromethyl)phenoxy)piperidine”, are used in the protection of crops from pests .
- Results : The presence of fluorine and pyridine structure result in its superior pest control properties when compared to traditional phenyl-containing insecticides .
Pest Control
Pain Management
Eigenschaften
IUPAC Name |
4-[4-(trifluoromethyl)phenoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)9-1-3-10(4-2-9)17-11-5-7-16-8-6-11/h1-4,11,16H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRYZQEDCGWRROX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Trifluoromethyl)phenoxy)piperidine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

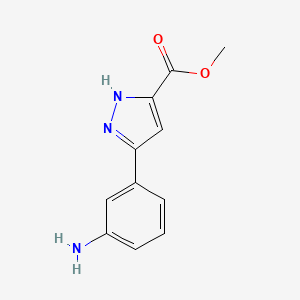
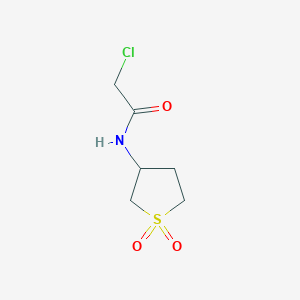
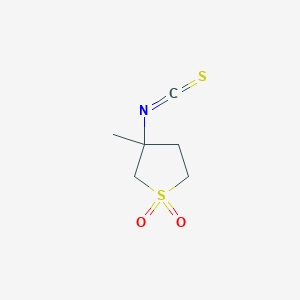
![2-[(1,1-Dioxothiolan-3-yl)amino]butanoic acid](/img/structure/B1350175.png)
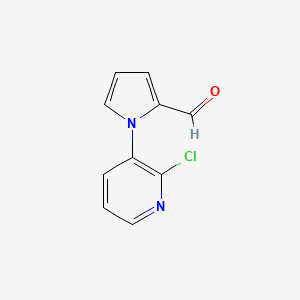
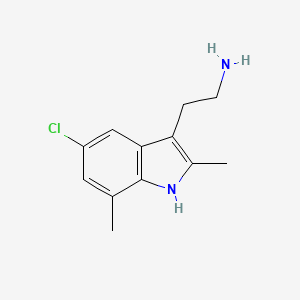
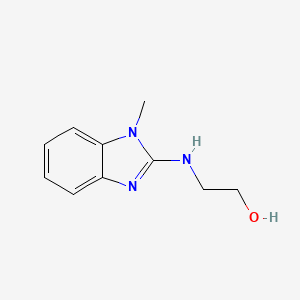
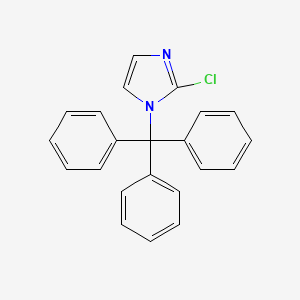
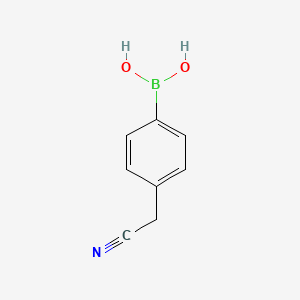
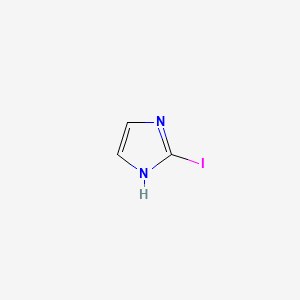
![1-(4-Chlorobenzylamino)-2-[3-chloro-5-(trifluoromethyl)pyrid-2-ylamino]ethane](/img/structure/B1350195.png)
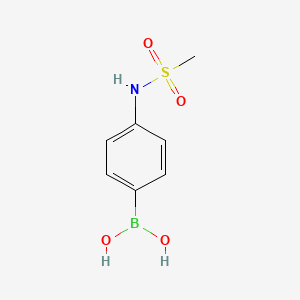
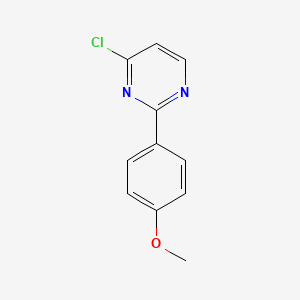
![2,5-Pyrrolidinedione, 1-[(4-chlorobenzoyl)oxy]-](/img/structure/B1350201.png)